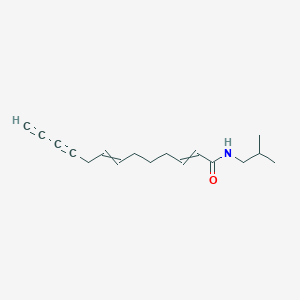
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double and triple bonds, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide typically involves the use of cycloaddition reactions, such as the Diels-Alder reaction . This reaction is valuable in organic synthesis due to its ability to form six-membered rings through the addition of dienes and dienophiles . The reaction conditions often require the presence of electron-attracting and electron-donating groups to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of various addition products . The stability of the resulting carbocations and the resonance effects play a crucial role in determining the reaction outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide include other dienes and diynes with similar structural features. Examples include:
- N-(2-Methylpropyl)tridec-7-en-10,12-diynamide
- Other trideca-dienes and diynamides with varying substituents
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and properties
Propriétés
Numéro CAS |
87797-74-8 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
N-(2-methylpropyl)trideca-2,7-dien-10,12-diynamide |
InChI |
InChI=1S/C17H23NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)18-15-16(2)3/h1,8-9,13-14,16H,7,10-12,15H2,2-3H3,(H,18,19) |
Clé InChI |
AUFSPNOHXVRCBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C=CCCCC=CCC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

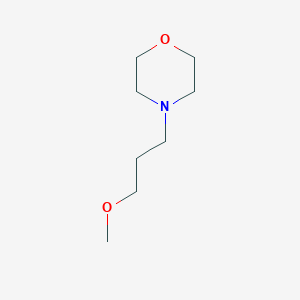
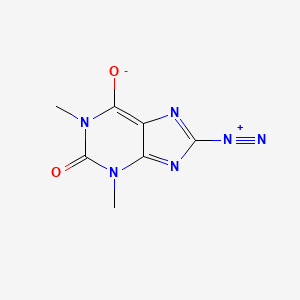

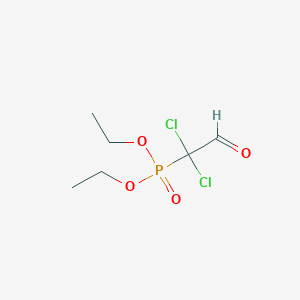
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)

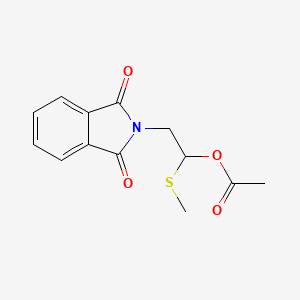
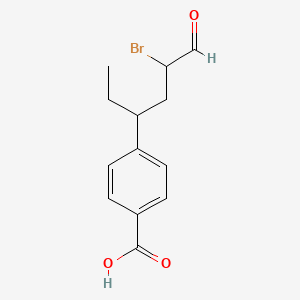

![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)
